

# Application Notes: LanthaScreen™ Eu Kinase Binding Assay for VU6015929 IC<sub>50</sub> Determination

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application notes for determining the half-maximal inhibitory concentration ( $IC_{50}$ ) of **VU6015929**, a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), using the LanthaScreen<sup>TM</sup> Eu Kinase Binding Assay.[1][2][3][4] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a robust and sensitive platform for quantifying inhibitor binding to kinase targets.[5][6] The protocol outlines the assay principle, experimental workflow, reagent preparation, and data analysis required to accurately measure the potency of **VU6015929** against its target kinases.

## Principle of the LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest by a test compound. The assay relies on TR-FRET between a Europium (Eu)-labeled anti-tag antibody (donor) and an Alexa Fluor™ 647-labeled tracer (acceptor).

The key components are:

 Tagged Kinase: The target kinase (e.g., GST-tagged DDR1) is bound by a Eu-labeled antitag antibody.



- Alexa Fluor™ Tracer: A fluorescently labeled, ATP-competitive small molecule that binds to the kinase's active site.
- Test Inhibitor: An unlabeled compound (e.g., VU6015929) that competes with the tracer for binding to the kinase.

When the Eu-labeled antibody and the Alexa Fluor<sup>™</sup> tracer are both bound to the kinase, they are in close proximity, allowing for FRET to occur upon excitation of the Europium donor.[6][7] The binding of an inhibitor like **VU6015929** displaces the tracer, disrupting FRET and causing a decrease in the acceptor emission signal.[6] This loss of FRET is directly proportional to the amount of inhibitor bound to the kinase, enabling the calculation of the inhibitor's IC<sub>50</sub> value.

## **DDR1/DDR2 Signaling Pathway**

**VU6015929** targets DDR1 and DDR2, which are unique receptor tyrosine kinases (RTKs) activated by collagen.[8] Upon collagen binding, DDRs dimerize and undergo autophosphorylation, initiating downstream signaling cascades that regulate cellular processes such as proliferation, migration, and survival.[8][9] Key pathways activated include the PI3K/Akt and MAPK/ERK pathways.[9] Inhibition of DDR1/DDR2 by **VU6015929** blocks these signaling events.



Click to download full resolution via product page

Figure 1. Simplified DDR1/DDR2 signaling pathway and point of inhibition by VU6015929.

### **Quantitative Data Summary**



The inhibitory potency of **VU6015929** against DDR1 and DDR2 was determined using the LanthaScreen™ Eu Kinase Binding Assay. The resulting IC<sub>50</sub> values are summarized below.

| Compound  | Target Kinase | Assay Type                                  | IC50 (nM) | Reference |
|-----------|---------------|---------------------------------------------|-----------|-----------|
| VU6015929 | DDR1          | LanthaScreen™<br>Eu Kinase<br>Binding Assay | 4.67      | [1][2]    |
| VU6015929 | DDR2          | LanthaScreen™<br>Eu Kinase<br>Binding Assay | 7.39      | [1][2]    |

### **Experimental Workflow**

The general workflow for determining the IC<sub>50</sub> of an inhibitor using the LanthaScreen<sup>™</sup> assay is a simple "mix-and-read" procedure with no wash steps.



Click to download full resolution via product page

Figure 2. General experimental workflow for the LanthaScreen™ IC<sub>50</sub> determination.

### **Detailed Experimental Protocol**

This protocol describes the determination of an IC₅₀ value for **VU6015929** with DDR1 or DDR2 kinase.

#### 5.1 Materials and Reagents

- Kinase: Purified, tagged DDR1 or DDR2 (e.g., GST-tagged).
- Inhibitor: VU6015929 (Cat. No. HY-135401 or similar) dissolved in 100% DMSO.[10]
- Antibody: LanthaScreen™ Eu-anti-Tag (e.g., anti-GST) Antibody.



- Tracer: Kinase Tracer appropriate for DDR1/DDR2.
- Assay Buffer: 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- Plates: Low-volume 384-well microplates (e.g., Corning #3676).
- Plate Reader: TR-FRET capable plate reader with excitation at ~340 nm and emission filters for ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).

#### 5.2 Reagent Preparation

Final assay volume is 15  $\mu$ L. All reagents are prepared at 3 times (3x) the final desired concentration.

- 3x VU6015929 Serial Dilutions: a. Prepare a 1 mM stock solution of VU6015929 in 100% DMSO. b. Create a 10-point serial dilution series of the compound in 100% DMSO (e.g., 4-fold dilutions starting from 1 mM). c. Dilute this series 33.3-fold into 1x Kinase Buffer A to create the 3x compound solutions with a final DMSO concentration of 3%. d. Prepare a "no inhibitor" control using 3% DMSO in 1x Kinase Buffer A.
- 3x Kinase/Antibody Mixture: a. Dilute the Eu-anti-Tag antibody and the DDR1/DDR2 kinase in 1x Kinase Buffer A. b. The final concentration in the 15 μL assay is typically 5 nM for the kinase and 2 nM for the antibody.[11] Therefore, the 3x mixture should contain 15 nM kinase and 6 nM antibody.
- 3x Tracer Solution: a. Dilute the Alexa Fluor™ 647-Tracer in 1x Kinase Buffer A. b. The optimal tracer concentration should be at or near its Kd for the kinase to ensure high sensitivity.[12] This value is often provided by the manufacturer for validated kinase assays. If the Kd is 10 nM, the 3x solution should be 30 nM.

#### 5.3 Assay Procedure

Perform all additions in a low-volume 384-well plate.

 Add 5 μL of the 3x VU6015929 serial dilutions (or 3% DMSO control) to the appropriate wells.



- Add 5 μL of the 3x Kinase/Antibody mixture to all wells.
- Add 5 μL of the 3x Tracer solution to all wells.
- Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to mix.
- Incubate the plate at room temperature for 60 minutes, protected from light.[6]

#### 5.4 Data Acquisition

- Set the plate reader to TR-FRET mode.
- Set the excitation wavelength to 340 nm (20 nm bandwidth).
- Set emission wavelengths to 615 nm (10 nm bandwidth) for the Europium donor and 665 nm (10 nm bandwidth) for the Alexa Fluor™ 647 acceptor.
- Read the plate following a 100 μs delay for 200 μs.

#### 5.5 Data Analysis

- Calculate Emission Ratio: For each well, divide the acceptor signal (665 nm) by the donor signal (615 nm).[7]
  - Emission Ratio = (Intensity at 665 nm) / (Intensity at 615 nm)
- Plot Dose-Response Curve: Plot the Emission Ratio as a function of the logarithm of the
  VU6015929 concentration.
- Determine IC<sub>50</sub>: Fit the data using a sigmoidal dose-response (variable slope) equation with non-linear regression analysis software (e.g., GraphPad Prism). The IC<sub>50</sub> is the concentration of **VU6015929** that produces a 50% reduction in the FRET signal between the maximum (no inhibitor) and minimum (saturating inhibitor concentration) signals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific SG [thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes: LanthaScreen™ Eu Kinase Binding Assay for VU6015929 IC50 Determination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2687919#lanthascreen-eu-kinase-binding-assay-for-vu6015929-ic50-determination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com